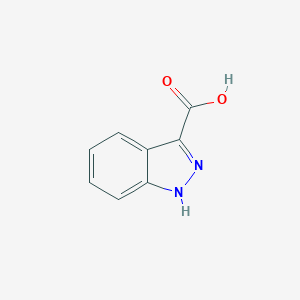
1H-Indazole-3-carboxylic acid
Cat. No. B026865
Key on ui cas rn:
4498-67-3
M. Wt: 162.15 g/mol
InChI Key: BHXVYTQDWMQVBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07790761B2
Procedure details


Isatin (10 g, 0.067 mol) was added to a solution of NaOH (2.8 g, 0.07 mol) in H2O (44 mL) at 50° C. The stirred clear solution was cooled to 0° C. and a solution of sodium nitrite (4.69 g, 0.067 mol) in H2O (17 mL) was added and stirring continued. A solution of concentrated H2SO4 (12.9 g) in H2O (136 mL) was cooled to 0° C. and added dropwise to the reaction mixture in such a way that the dropper was below the level of the reaction mixture. Stirring was continued for 15 min and a cooled solution of tin(II) chloride dihydrate (36.7 g, 0.16 mol) in concentrated HCl (58 mL) was added over 20 min. The reaction mixture was stirred for 1 h and the orange solid was filtered then heated in H2O at 100° C. The insoluble solids were removed by filtration and the product crystallised from the solution affording the title compound as a yellow solid (3.4 g, 31%). Mp 261-263° C. d, lit 260-261° C. v.Auwers, Dereser Chem. Ber. 1919, 52, 1343. 1H NMR (300 MHz, DMSO-d6) ppm 7.26-7.31 (m, 1H), 7.40-7.46 (m, 1H), 7.63-7.66 (m, 1H), 8.08-8.10 (m, 1H), 12.95 (s, 1H), 13.80 (s, 1H). MS(EI) m/z 162 [M+].









Name
Yield
31%
Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=O)[C:2]1=O.[OH-:12].[Na+].[N:14]([O-])=O.[Na+].OS(O)(=O)=O.[OH2:23].O.[Sn](Cl)Cl>O.Cl>[NH:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4]([C:2]([OH:23])=[O:12])=[N:14]1 |f:1.2,3.4,6.7.8|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
4.69 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
17 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
Step Four
|
Name
|
|
|
Quantity
|
36.7 g
|
|
Type
|
reactant
|
|
Smiles
|
O.O.[Sn](Cl)Cl
|
|
Name
|
|
|
Quantity
|
58 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
added dropwise to the reaction mixture in such a way that the dropper
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stirring
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred for 1 h
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the orange solid was filtered
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
then heated in H2O at 100° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The insoluble solids were removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the product crystallised from the solution
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1N=C(C2=CC=CC=C12)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.4 g | |
| YIELD: PERCENTYIELD | 31% | |
| YIELD: CALCULATEDPERCENTYIELD | 31.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
